molecular formula C8H5F5O B2421529 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene CAS No. 1404194-74-6

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B2421529
CAS No.: 1404194-74-6
M. Wt: 212.119
InChI Key: NCYOUQAQRFQEBN-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide at low temperatures to generate the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzene derivatives, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical properties

Properties

IUPAC Name

2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYOUQAQRFQEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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